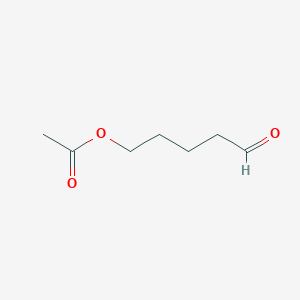

5-oxopentyl Acetate

Description

Significance of 5-Oxopentyl Acetate (B1210297) as a Key Intermediate in Complex Molecule Synthesis

The presence of two distinct reactive sites—the aldehyde and the ester—allows for sequential and selective chemical transformations, making 5-oxopentyl acetate a versatile precursor for constructing more elaborate molecular architectures. Its utility has been demonstrated in the synthesis of natural products and biologically active compounds, such as pheromones and vitamins.

For instance, derivatives of this compound are crucial in the synthesis of insect pheromones. A synthetic protocol for (3S)-5-methyl-5-oxopentyl acetate, a related building block, has been developed for designing insect pheromones. researchgate.net The general structure is also relevant in the synthesis of the sex pheromone of the pine caterpillar, Dendrolimus punctatus.

Furthermore, a chlorinated derivative, 3-chloro-4-oxopentyl acetate, serves as a critical intermediate in the industrial synthesis of Thiamine (B1217682) (Vitamin B1). cymitquimica.comresearchgate.netengineering.org.cnjustia.com In these syntheses, the carbonyl and ester functionalities of the pentyl acetate backbone are essential for constructing the complex thiazolium ring system of the vitamin. The total synthesis of the utero-evacuant substance d,l-zoapatanol also involves an intermediate derived from a related structure, 2-methyl-2-(4-methyl-5-oxopentyl)-oxepane. google.com.na

Evolution of Research Perspectives on Carbonyl Esters in Organic Synthesis

The study and application of carbonyl compounds, particularly esters, have been central to the advancement of organic chemistry. Historically, the focus was on classical reactions like Fischer-Speier esterification, first described in 1895, which provided a fundamental method for synthesizing esters from carboxylic acids and alcohols. numberanalytics.commdpi.com Other classical transformations, such as the Claisen condensation, expanded the toolkit for forming carbon-carbon bonds at the α-position to the ester carbonyl. nih.gov

Early research largely treated the carbonyl carbon as an electrophilic site and the α-carbon as a nucleophilic site (via its enolate). nih.gov The development of enolate chemistry was a significant leap, but it often required strongly basic conditions that were not compatible with many functional groups. nih.gov

The 20th century saw the advent of metal-catalyzed reactions that revolutionized the functionalization of carbonyl compounds. Carbonyl allylation, for example, has a long history, with early methods relying on stoichiometric allylmetal reagents based on zinc, magnesium, and boron. nih.govthieme-connect.com A major evolution came with the development of catalytic enantioselective protocols, which allowed for the synthesis of chiral molecules with high stereocontrol. nih.gov

More recent research has focused on developing milder and more selective methods. The principle of "umpolung," or polarity reversal, has gained traction, enabling the α-position of carbonyls to react as an electrophile. researchgate.net This has unlocked new synthetic pathways that complement traditional enolate chemistry. researchgate.net

Additionally, modern synthetic chemistry has seen a push towards C-H activation, a process that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. scripps.edu While ketones and esters were long considered challenging substrates for C-H activation due to their low affinity for metal catalysts, recent breakthroughs have provided new catalyst systems capable of modifying these fundamental molecules at previously inaccessible sites. scripps.edu This represents a significant leap in expanding the synthetic utility of carbonyl esters, making the production of complex molecules quicker and more sustainable. scripps.edu Palladium-catalyzed remote functionalization has also emerged as a powerful strategy to modify carbonyl compounds at positions distant from the carbonyl group itself. researchgate.net

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 18545-16-9 nih.gov |

| Molecular Formula | C7H12O3 nih.gov |

| Molecular Weight | 144.17 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | 5-acetoxypentanal nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 6 nih.gov |

Table 2: Common Synthesis Methods for this compound and Related Structures

| Method | Starting Material(s) | Brief Description |

| Oxidation of Alcohol | 5-Hydroxypentyl acetate | Oxidation of the primary alcohol functionality of 5-hydroxypentyl acetate using a suitable oxidizing agent (e.g., Swern oxidation) yields the corresponding aldehyde, this compound. ub.eduunit.no |

| Ozonolysis of Alkene | Cyclohexene (B86901) | Reductive ozonolysis of cyclohexene cleaves the double bond to form hexane-1,6-dial, a related dialdehyde. vedantu.comvedantu.comyoutube.com This highlights a general strategy for forming aldehyde functionalities from cyclic alkenes. |

| Functionalization of Diol | 1,5-Pentanediol (B104693) | Selective acetylation of one hydroxyl group of 1,5-pentanediol followed by oxidation of the remaining hydroxyl group provides a route to this compound. ub.edu |

Structure

3D Structure

Properties

CAS No. |

18545-16-9 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5-oxopentyl acetate |

InChI |

InChI=1S/C7H12O3/c1-7(9)10-6-4-2-3-5-8/h5H,2-4,6H2,1H3 |

InChI Key |

KAHBGXDEWUZAPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Oxopentyl Acetate and Its Structural Analogues

Radical-Mediated and Photochemical Synthetic Routes

Studies on 5-Oxopentyl Radical Intermediates in Photolysis

Research into photochemical transformations has provided significant insights into the behavior of radical intermediates, including the 5-oxopentyl radical. One notable study focused on the photolysis of cyclopentanol (B49286) hypoiodite (B1233010) in the presence of mercury(II) oxide and iodine in a benzene (B151609) solvent. This investigation elucidated a pathway involving the formation of a 5-oxopentyl radical.

The proposed mechanism begins with the generation of a cyclopentyloxy radical from cyclopentanol hypoiodite. This is followed by a β-scission of this radical, a process that involves the breaking of a carbon-carbon bond in the cyclopentane (B165970) ring. This ring-opening step results in the formation of a primary 5-oxopentyl radical. researchgate.net Subsequent steps in the reaction sequence involve the oxidation of this radical to a carbocation, which then undergoes further transformations. researchgate.net

The key step of this study is the rearrangement of the cyclopentyloxy radical to the 5-oxopentyl radical, as depicted in the following reaction scheme:

Reaction Scheme: Formation of 5-Oxopentyl Radical

| Reactant | Reagents | Intermediate |

|---|

This study, supported by 18O-labelling experiments, provides clear evidence for the existence of the 5-oxopentyl radical as a transient species in the photochemical rearrangement of cyclic alcohols. researchgate.net

Electrochemical Approaches to Related Ketoesters

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis for the preparation of ketoesters. These techniques can be applied to the synthesis of various ketoester structures, including those analogous to 5-oxopentyl acetate (B1210297).

One electrochemical approach involves the oxidative decarboxylation of malonic acid derivatives. In this method, disubstituted malonic acids can be smoothly converted into diketones and ketoesters in good to excellent yields under electrochemical conditions. ulb.ac.be For instance, the electrolysis of a malonic acid bearing a γ-ketone function was investigated as a potential route to a 1,4-diketone. ulb.ac.be While this specific reaction proved complex, the general methodology highlights the potential of electrochemistry for synthesizing molecules with ketoester functionalities. ulb.ac.be

Another relevant electrochemical strategy is the synthesis of β-keto spirolactones from cyclic β-keto esters. This process involves the electrochemical oxidation of a deprotonated β-keto ester to form a radical intermediate. rsc.org This radical can then undergo further reactions, demonstrating the utility of electrochemistry in generating reactive intermediates for the construction of complex cyclic ketoesters. rsc.org The reactions are typically carried out under mild conditions, often using green solvents like acetone (B3395972) and water, with electrons serving as the oxidant, which avoids the need for stoichiometric chemical oxidants. rsc.org

Furthermore, electrochemical methods have been developed for the synthesis of γ-keto sulfones, which share the γ-keto functional group with 5-oxopentyl acetate. An oxidant- and metal-catalyst-free electrochemical rearrangement reaction has been shown to construct γ-keto sulfones containing a β-quaternary carbon center. rsc.org This process involves the generation of radicals from benzenesulfonyl hydrazines, leading to 1,2-migrations and the formation of new carbon-carbon and carbon-sulfur bonds. rsc.org

Advanced Chemical Transformations and Reactivity Studies of 5 Oxopentyl Acetate

Functional Group Interconversions Involving Carbonyl and Ester Moieties

The presence of both a ketone and an ester in 5-oxopentyl acetate (B1210297) allows for a variety of functional group interconversions. The ketone can be reduced to a secondary alcohol, while the ester can be hydrolyzed to a primary alcohol and a carboxylic acid, or reduced to a primary alcohol.

Standard reduction methods can be employed to transform the carbonyl group. For instance, sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to a secondary alcohol without affecting the ester, yielding 5-acetoxy-2-pentanol. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, resulting in pentane-1,4-diol.

The ester group can be selectively hydrolyzed under basic or acidic conditions to yield 4-oxopentanol. These fundamental interconversions provide access to a range of polyfunctionalized linear carbon chains, which can serve as precursors in various synthetic applications.

Selective Acetylation and Deacetylation Reactions

Selective acetylation and deacetylation reactions are crucial for manipulating hydroxyl groups in polyol derivatives, which can be accessed from 5-oxopentyl acetate. Research into the semisynthesis of natural products called catathelasmols provides significant insights into these selective transformations on related structures. nih.govtandfonline.comtandfonline.com

In a comprehensive study, researchers synthesized catathelasmol D (5-hydroxy-4-oxopentyl acetate) from a related diacetate compound, 2-oxopentane-1,5-diyl diacetate (catathelasmol C). nih.govtandfonline.com This transformation required the selective deacetylation of the acetyl group at the C-1 position, which is adjacent to the C-2 carbonyl group, while leaving the terminal acetate at the C-5 position intact. nih.govtandfonline.comtandfonline.com

Enzyme-catalyzed reactions have proven highly effective for such selective processes. Specifically, Burkholderia cepacia lipase (B570770) was used to catalyze the transesterification with methanol (B129727). nih.govtandfonline.com The reaction proceeded with high regioselectivity, preferentially cleaving the acetate group proximal to the ketone. This selectivity is attributed to the electronic influence of the adjacent carbonyl group. tandfonline.com

Interactive Data Table: Lipase-Catalyzed Selective Deacetylation

| Substrate | Lipase | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Oxopentane-1,5-diyl diacetate | Burkholderia cepacia lipase | Methanol, THF | -5 | 5-Hydroxy-4-oxopentyl acetate | 53 | nih.govtandfonline.com |

| (R)-Pentane-1,2,5-triol | Candida antarctica lipase B | Vinyl acetate, THF | 25 | (R)-Pentane-1,2,5-triol 1,5-diacetate | Quantitative | nih.govtandfonline.comtandfonline.com |

Conversely, selective acetylation can be achieved with high efficiency. The key synthetic intermediate, (R)-pentane-1,2,5-triol, was site-selectively acetylated using Candida antarctica lipase B (Novozym 435) to furnish the 1,5-diacetate. nih.govtandfonline.comtandfonline.com This reaction demonstrated excellent selectivity for the primary alcohols at the C-1 and C-5 positions over the secondary alcohol at the C-2 position. nih.govtandfonline.com

Oxidative Transformations of this compound Derivatives

The oxidation of derivatives of this compound can lead to the formation of valuable dicarbonyl compounds. For example, the secondary alcohol in a reduced form of a this compound derivative can be oxidized to a ketone.

In the synthesis of catathelasmols, the secondary alcohol of (R)-pentane-1,2,5-triol 1,5-diacetate was oxidized to a ketone to yield 2-oxopentane-1,5-diyl diacetate. nih.govtandfonline.com This transformation was effectively carried out using dichromic acid, generated from sodium dichromate and sulfuric acid, under biphasic conditions. tandfonline.com This method provided the desired product in a 78% yield. nih.govtandfonline.com Such oxidative processes are fundamental in modifying the carbon skeleton and introducing new functionalities for further synthetic elaborations. storymd.commosaicdx.com

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The linear bifunctional nature of this compound and its derivatives makes them ideal precursors for cyclization reactions to form various heterocyclic scaffolds. Depending on the reaction conditions and the reagents used, different ring systems can be accessed.

One potential transformation is the conversion of this compound into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr synthesis to form pyrroles or furans. wikipedia.orgorganic-chemistry.orgrgmcet.edu.insynarchive.comuomustansiriyah.edu.iq For instance, oxidation of the C-1 alcohol (after ester hydrolysis) would yield 4-oxopentanal, a 1,4-dicarbonyl compound. Reaction with a primary amine or ammonia (B1221849) under acidic conditions would lead to the formation of a substituted pyrrole. organic-chemistry.orgrgmcet.edu.in

Similarly, 1,5-dicarbonyl compounds, which can be derived from this compound, are precursors for the synthesis of pyridines. organic-chemistry.orgbaranlab.orgrrbdavc.orgresearchgate.netyoutube.com Condensation with ammonia or hydroxylamine (B1172632) can lead to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine. baranlab.orgrrbdavc.orgyoutube.com

Intramolecular condensation reactions are also a powerful tool. For example, a derivative of this compound could be transformed into a diester, which could then undergo an intramolecular Dieckmann condensation to form a five- or six-membered cyclic β-keto ester. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

A documented example includes the synthesis of 5-(5-acetoxy-2-oxopentyl)-2-pyrrolidone, a heterocyclic compound, as an intermediate in the total synthesis of (±)-stemonamide. acs.org

Strategies for the Formation of Complex Molecules Incorporating the this compound Unit

The this compound structural motif is a valuable building block that has been incorporated into the synthesis of several complex natural products and pharmaceutically relevant molecules.

Table: Examples of Complex Molecules Synthesized from this compound Derivatives

| Derivative | Complex Molecule | Synthetic Context | Reference |

| 3-Chloro-4-oxopentyl acetate | Vitamin B1 (Thiamine) | Key intermediate in the industrial synthesis, reacting with Grewe diamine. | justia.comnewdrugapprovals.orgresearchgate.netfigshare.comacs.org |

| 5-(5-Acetoxy-2-oxopentyl)-2-pyrrolidone | (±)-Stemonamide | Intermediate in the total synthesis of this polycyclic alkaloid. | acs.orgresearchgate.netclockss.orgrsc.org |

| 5-Hydroxy-4-oxopentyl acetate | Catathelasmol D | A natural product synthesized via selective enzymatic deacetylation. | nih.govtandfonline.comtandfonline.comkeio.ac.jpresearchgate.net |

| 4-(5-(((4-acetoxybenzyl)oxy)amino)-2-carboxy-5-oxopentyl)benzoic acid | GCPII Inhibitor Prodrug | Designed to improve oral bioavailability for treating neuropathic pain. |

A prominent example is the use of 3-chloro-4-oxopentyl acetate as a crucial intermediate in the industrial synthesis of Vitamin B1 (thiamine) . newdrugapprovals.orgfigshare.comacs.org In this process, it condenses with 2-methyl-4-amino-5-(aminomethyl)pyrimidine (Grewe diamine) and carbon disulfide to construct the thiazole (B1198619) ring of thiamine (B1217682). justia.comresearchgate.net The development of a fully continuous flow synthesis for 3-chloro-4-oxopentyl acetate highlights its industrial importance. figshare.comacs.org

In the field of natural product synthesis, an intermediate derived from this compound was utilized in the total synthesis of (±)-stemonamide , a complex polycyclic alkaloid. acs.org The synthesis involved the preparation of 5-(5-acetoxy-2-oxopentyl)-2-pyrrolidone, showcasing the utility of the this compound unit in constructing intricate molecular frameworks. acs.org

Furthermore, as discussed previously, 5-hydroxy-4-oxopentyl acetate itself is a natural product known as catathelasmol D . Its synthesis from a diacetate precursor demonstrates how selective enzymatic reactions on a 5-oxopentyl backbone can lead to the formation of bioactive molecules. nih.govtandfonline.com

Mechanistic Elucidation of Reactions Involving 5 Oxopentyl Acetate Scaffolds

Reaction Pathway Analysis for Multi-Step Syntheses

The synthesis of 5-oxopentyl acetate (B1210297) can be approached through various multi-step pathways, with the Fischer esterification being a prominent example for the formation of the ester functional group. This reaction typically involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In the context of 5-oxopentyl acetate, this could involve the reaction of 5-oxopentanoic acid with an appropriate alcohol or, more commonly, the reaction of acetic acid with 5-hydroxy-2-pentanone.

The generally accepted mechanism for Fischer esterification proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by a strong acid catalyst, typically sulfuric acid, to activate the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: The alcohol (5-hydroxy-2-pentanone) acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product, this compound, and regenerate the acid catalyst.

Influence of Catalysts and Additives on Reaction Regioselectivity and Chemoselectivity

In reactions involving polyfunctional molecules like this compound, achieving high regioselectivity and chemoselectivity is paramount. Catalysts and additives play a crucial role in directing the reaction towards the desired product by selectively activating one functional group over another.

For instance, in the reduction of this compound, the choice of reducing agent and catalyst can determine whether the ketone or the ester is reduced. A mild reducing agent like sodium borohydride (B1222165) would selectively reduce the ketone to a secondary alcohol, leaving the ester group intact. Conversely, a stronger reducing agent like lithium aluminum hydride would likely reduce both the ketone and the ester.

The regioselectivity of reactions at the carbon backbone of this compound can also be controlled. For example, in an enolate-based reaction, the choice of base and reaction conditions can influence the formation of the kinetic versus the thermodynamic enolate, leading to different regioisomeric products upon reaction with an electrophile.

Kinetic Isotope Effect Studies for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. nih.gov This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. nih.gov

While specific KIE studies on reactions involving this compound are not extensively documented, the principles can be applied to understand its reaction mechanisms. For example, in a reaction where a C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium (B1214612) (a primary KIE) would result in a significant decrease in the reaction rate.

Secondary KIEs can also provide valuable information. For instance, if the hybridization of a carbon atom changes during the rate-determining step, a secondary KIE may be observed. In the context of this compound, a reaction involving nucleophilic attack at the carbonyl carbon of the ketone would involve a change in hybridization from sp² to sp³, and a secondary KIE could be used to probe the transition state of this step.

Investigation of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for a complete understanding of a reaction mechanism. In reactions involving this compound, various reactive intermediates could be formed depending on the reaction conditions.

For example, in acid-catalyzed reactions, carbocation intermediates may be generated. The stability of these carbocations will influence the reaction pathway and the structure of the final products. In the Fischer esterification of 5-hydroxy-2-pentanone with acetic acid, protonation of the hydroxyl group followed by loss of water could potentially lead to a secondary carbocation, which could then undergo rearrangement or react with a nucleophile.

Under different conditions, radical intermediates could also be involved. For instance, in a radical-initiated polymerization or addition reaction involving an unsaturated derivative of this compound, the stability of the resulting radical intermediate would direct the regioselectivity of the reaction.

Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 5-oxopentyl acetate (B1210297) and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds, including 5-oxopentyl acetate. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed insights into the molecular environment of hydrogen and carbon atoms, respectively. For this compound (Pentanal, 5-(acetyloxy)-), 1D NMR spectra, including ¹³C NMR, have been recorded nih.gov.

NMR spectroscopy allows for the identification of different types of protons and carbons within the molecule, their connectivity, and their relative positions. The chemical shifts of signals indicate the electronic environment of the nuclei, while coupling patterns in ¹H NMR reveal neighboring protons. For this compound, characteristic signals would be expected for the acetate methyl group, the methylene (B1212753) protons in the pentyl chain, and crucially, the aldehyde proton and the carbon atoms of the carbonyl functionalities (ester and aldehyde). By analyzing these spectral features, researchers can confirm the proposed structure of this compound and detect the presence of impurities, even in trace amounts, by identifying unexpected signals. The integration of signals in ¹H NMR also provides quantitative information about the relative number of protons, which is essential for purity assessment.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies unique to different chemical bonds and functional groups. Vapor phase IR spectra for Pentanal, 5-(acetyloxy)- (this compound) are available nih.gov.

For this compound, key absorption bands would be expected from its ester and aldehyde functionalities:

Ester Carbonyl (C=O): A strong absorption band typically appears in the range of 1735–1750 cm⁻¹ for the ester carbonyl group.

Aldehyde Carbonyl (C=O): Another strong absorption band for the aldehyde carbonyl group is usually observed around 1720–1740 cm⁻¹.

C-O Stretch (Ester): Bands associated with the C-O stretching vibrations of the ester linkage are typically found in the regions of 1240–1250 cm⁻¹ (asymmetric stretch) and 1030–1050 cm⁻¹ (symmetric stretch).

Aldehyde C-H Stretch: Characteristic weak to medium absorption bands for the aldehyde C-H bond appear as a doublet around 2820 cm⁻¹ and 2720 cm⁻¹.

The presence and positions of these bands serve as a fingerprint for the compound, confirming the existence of both ester and aldehyde groups within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through its characteristic fragmentation pattern. For this compound (Pentanal, 5-(acetyloxy)-), predicted adducts and their mass-to-charge ratio (m/z) values are available, including the protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), and molecular ion ([M]⁺) nih.gov.

The molecular ion peak (M⁺) corresponds to the molecular weight of the intact compound. For this compound (C₇H₁₂O₃), the molecular weight is approximately 144.17 g/mol nih.gov. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragment ions provide valuable structural clues.

Characteristic fragmentation patterns for compounds containing ester and aldehyde groups include:

Esters: Common fragmentation pathways involve α-cleavage (cleavage adjacent to the carbonyl group) and McLafferty rearrangement, which can lead to the loss of neutral molecules like acetic acid or parts of the alcohol moiety libretexts.org. For example, loss of the acetyl group (CH₃CO) or the alkoxy group (–OCH₂CH₂CH₂CH₂CHO) can occur.

Aldehydes: Aldehydes often exhibit a characteristic loss of a hydrogen radical (M-1) or the formyl radical (CHO, M-29) due to cleavage of bonds next to the carbonyl group libretexts.org.

Analysis of these fragmentation patterns, alongside the molecular ion peak, allows for the confirmation of the compound's molecular formula and provides insights into its structural arrangement. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently employed for the analysis of such compounds, offering both separation and identification capabilities nih.govengineering.org.cnnih.gov.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction byproducts, starting materials, and impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques. Information regarding the use of HPLC, LC-MS, and GC-MS for this compound is available bldpharm.com.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile or thermally unstable compounds. It separates components based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is often employed, utilizing a non-polar stationary phase and a polar mobile phase (e.g., mixtures of water/acetonitrile or water/methanol) carlroth.com. The purity of related compounds can be assessed by HPLC, with reported purities often exceeding 95-99% google.com. The detector (e.g., UV-Vis, refractive index, or mass spectrometer) quantifies the separated components, allowing for the determination of the percentage purity of this compound and the quantification of any impurities.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on differences in volatility and interaction with the stationary phase. GC, often coupled with a mass spectrometer (GC-MS), is used for determining compound concentration, reactant conversion, and product purity engineering.org.cn. The area under each peak in the chromatogram is proportional to the concentration of that component, enabling precise purity assessment.

Both HPLC and GC are critical for quality control, ensuring that the synthesized this compound meets the required purity specifications.

Development of Analytical Methods for Process Control and Impurity Profiling

The development of robust analytical methods is paramount for effective process control during the synthesis of this compound and for comprehensive impurity profiling. Impurity profiling involves the detection, identification, structural elucidation, and quantitative determination of organic and inorganic impurities, as well as residual solvents researchgate.netmedwinpublishers.com.

Key aspects of developing these analytical methods include:

Monitoring Reaction Progress: Analytical techniques such as GC, HPLC, and NMR can be used to monitor the conversion of starting materials and the formation of the desired product during synthesis. This allows for optimization of reaction conditions and identification of optimal reaction endpoints.

Identification of Impurities: Impurities can arise from various sources, including unreacted starting materials, byproducts of the reaction, degradation products, or residual solvents medwinpublishers.comoalib.com. Techniques like LC-MS, GC-MS, and high-resolution mass spectrometry (HRMS) are particularly valuable for identifying unknown impurities by providing molecular weight and fragmentation information nih.govscirp.org. NMR spectroscopy can then be used for the definitive structural elucidation of isolated impurities nih.gov.

Quantification of Impurities: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), often mandate the identification and quantification of impurities present above a certain threshold (e.g., 0.1%) researchgate.net. Chromatographic methods (HPLC, GC) with appropriate detectors are used to accurately quantify these impurities, ensuring that their levels are within acceptable limits.

Stability-Indicating Methods: Analytical methods are also developed to be "stability-indicating," meaning they can accurately quantify the active compound and its degradation products, even in the presence of excipients or other components. This is crucial for assessing the long-term stability of this compound.

By implementing these analytical methodologies, manufacturers can ensure the consistent quality, purity, and structural integrity of this compound throughout its production and handling.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. scispace.com It has become a primary tool for studying the electronic properties and reactivity of organic molecules, including esters like 5-oxopentyl acetate (B1210297). scispace.com DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are fundamental to understanding a molecule's chemical behavior.

DFT calculations have been employed to study the electronic structure and reactivity of related levulinate esters. sci-hub.ru These studies often focus on the influence of the molecular structure on the electronic properties. For example, DFT can be used to analyze the bond lengths, bond angles, and dihedral angles of the most stable conformers. The electrostatic potential surfaces calculated by DFT can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For 5-oxopentyl acetate, the carbonyl oxygen of the ketone and ester groups would be identified as nucleophilic centers, while the carbonyl carbons would be electrophilic centers.

The electronic structure of related β-keto esters has also been assessed using DFT to understand their reactivity. nih.gov Such computational analyses provide a theoretical foundation for their observed chemical behavior. nih.gov The insights gained from DFT studies on similar keto esters are instrumental in predicting the reactivity of this compound in various chemical transformations.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The following data is illustrative for a generic γ-keto ester and demonstrates the type of information obtained from DFT calculations.)

| Descriptor | Symbol | Typical Calculated Value (a.u.) | Implication for Reactivity |

| Ionization Potential | I | 0.35 | Energy required to remove an electron. |

| Electron Affinity | A | 0.05 | Energy released when an electron is added. |

| Chemical Potential | µ | -0.20 | Tendency of electrons to escape from the system. |

| Chemical Hardness | η | 0.15 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 0.13 | Propensity to accept electrons. |

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding intermolecular interactions and the behavior of a substance in different environments (e.g., in solution).

For a compound like this compound, MD simulations can model its interactions with solvent molecules, other solute molecules, or on a surface. These simulations provide detailed information about the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. arxiv.org For example, in a protic solvent, the carbonyl oxygens of this compound would be expected to act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds.

MD simulations have been used to study the interactions of β-keto esters with biological macromolecules, such as enzymes, to understand their binding mechanisms. nih.gov These simulations can reveal how the molecule fits into an active site and which intermolecular forces are most important for binding. nih.gov Similarly, MD simulations can be applied to understand the behavior of this compound in various applications, such as its role as a solvent or a component in a formulation. The simulations can predict physical properties like density, viscosity, and diffusion coefficients.

In the context of materials science, MD simulations could model the adsorption of this compound onto a catalyst surface, providing insights into heterogeneous catalysis. rsc.org The simulations can show the preferred orientation of the molecule on the surface and how this orientation might influence its reactivity.

Table 2: Types of Intermolecular Interactions Studied by MD Simulations

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl oxygens can act as hydrogen bond acceptors with protic solvents or other H-bond donors. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Important for the overall cohesion of the liquid state and interactions with nonpolar molecules. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The polar carbonyl groups of this compound lead to significant dipole-dipole interactions. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms and identifying transition states. numberanalytics.com A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. numberanalytics.com By calculating the potential energy surface of a reaction, chemists can map out the most likely reaction pathway and determine the energy barriers (activation energies) involved.

For reactions involving this compound, such as its synthesis via esterification of levulinic acid or its conversion to other valuable chemicals, DFT calculations can be used to propose and evaluate different possible mechanisms. researchgate.netrsc.org For example, in the acid-catalyzed esterification, DFT can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, the formation of the tetrahedral intermediate, and the subsequent elimination of water. researchgate.net

Computational studies on the conversion of methyl levulinate to γ-valerolactone have provided detailed mechanistic insights, including the identification of key intermediates and transition states. rsc.orgbohrium.com These studies reveal the role of catalysts in lowering the activation energies of specific elementary steps. rsc.org Similar computational approaches can be applied to predict the mechanisms of reactions involving this compound.

The search for transition state geometries is a key aspect of these studies. numberanalytics.com Once a transition state structure is located, frequency calculations are performed to confirm that it is a true first-order saddle point on the potential energy surface (characterized by one imaginary frequency). The energy of the transition state relative to the reactants determines the kinetic feasibility of a reaction step. Recent advancements in machine learning are also being applied to accelerate the prediction of transition state geometries. chemrxiv.orgarxiv.org

Table 3: Key Steps in Computational Reaction Mechanism Prediction

| Step | Description | Computational Method | Output |

| Geometry Optimization | Finding the lowest energy structures for reactants, products, and intermediates. | DFT | Optimized molecular geometries and their energies. |

| Transition State Search | Locating the saddle point on the potential energy surface connecting reactants and products. | QST2, QST3, Nudged Elastic Band (NEB) | Geometry and energy of the transition state. numberanalytics.com |

| Frequency Calculation | Verifying the nature of stationary points (minimum or saddle point) and calculating zero-point vibrational energies. | DFT | Vibrational frequencies (one imaginary frequency for a TS). |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from the transition state to confirm it connects the desired reactants and products. | DFT | The minimum energy path connecting reactants and products. |

Computational Determination of Stereochemical Configurations

When a molecule is chiral, meaning it is non-superimposable on its mirror image, determining its absolute stereochemical configuration is crucial. Computational methods have become increasingly reliable for this purpose, often used in conjunction with experimental techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

For chiral molecules containing a γ-keto ester moiety, which could be synthesized from chiral precursors or through asymmetric reactions, computational methods can help assign the absolute configuration. The general approach involves calculating the chiroptical properties (e.g., VCD or ECD spectra, optical rotation) for all possible stereoisomers of the molecule and comparing the calculated data with the experimental measurements. researchgate.net The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct structure. researchgate.net

Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra, while standard DFT is used for VCD spectra and optical rotation. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and, critically, on a thorough conformational search, as the observed chiroptical properties are a population-weighted average of the properties of all significant conformers in solution. mdpi.com

For complex molecules, the DP4+ probability analysis is a powerful statistical method that combines calculated and experimental NMR chemical shifts (both ¹H and ¹³C) to determine the most likely stereoisomer. uca.edu.ar This method has been shown to be highly effective for assigning the relative and absolute configuration of complex natural products and other chiral molecules. uca.edu.ar While this compound itself is not chiral, derivatives of it or related keto esters that are chiral can be analyzed using these computational techniques. mdpi.comnih.gov

Table 4: Computational Methods for Stereochemical Assignment

| Method | Experimental Data Required | Computational Task | Principle of Assignment |

| ECD/VCD Spectroscopy | Experimental ECD or VCD spectrum. | TD-DFT/DFT calculation of the spectrum for each possible stereoisomer after conformational analysis. | The stereoisomer with the best match between calculated and experimental spectra is assigned. |

| Optical Rotation (OR) | Experimental specific rotation. | DFT calculation of the optical rotation for each possible stereoisomer. | The stereoisomer whose calculated OR sign and magnitude best match the experiment is assigned. |

| DP4+ Analysis | Experimental ¹H and ¹³C NMR spectra. | DFT calculation of NMR shielding constants for all possible stereoisomers after conformational analysis. | Statistical comparison of calculated vs. experimental NMR shifts to determine the most probable structure. uca.edu.ar |

Enzymatic and Biocatalytic Applications

Lipase-Mediated Transformations of 5-Oxopentyl Acetate (B1210297) Derivatives

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely recognized for their versatility in catalyzing hydrolysis, esterification, and transesterification reactions with high regio- and enantioselectivity. While direct studies on 5-oxopentyl acetate are less common, its structural analogues, such as oxopentyl diacetates and hydroxo-oxopentyl acetates, have been successfully transformed using lipases.

A notable example involves the comprehensive semi-synthesis of catathelasmols C, D, and E from D-glutamic acid, where lipase-catalyzed site-selective reactions played a crucial role idrblab.netmdpi.comresearchgate.net. Catathelasmols C (2-oxopentane-1,5-diyl diacetate) and D (5-hydroxy-4-oxopentyl acetate) are derivatives structurally related to this compound due to the presence of an oxo group and an acetate moiety within a five-carbon chain.

In the synthesis of catathelasmols, site-selective acetylation and deacetylation processes mediated by lipases were critical steps. For instance, the key synthetic intermediate, (R)-pentane-1,2,5-triol, underwent site-selective acetylation when treated with vinyl acetate in the presence of Candida antarctica lipase (B570770) B (Novozym 435) in tetrahydrofuran (B95107) (THF) at 25°C idrblab.netmdpi.comresearchgate.net. This reaction quantitatively furnished 1,5-diacetate, known as catathelasmol E. The acetylation preferentially occurred at the primary alcohol positions (C-1 and C-5) over the secondary alcohol at the C-2 position, demonstrating the enzyme's regioselectivity idrblab.netmdpi.comresearchgate.net.

Subsequently, 2-oxopentane-1,5-diyl diacetate (catathelasmol C) was obtained through dichromic acid oxidation idrblab.netmdpi.comresearchgate.net. Further site-selective deacetylation was achieved using Burkholderia cepacia lipase. Transesterification of catathelasmol C with methanol (B129727) in THF at -5°C preferentially deacylated the acetate group at the C-1 position, which is adjacent to the C-2 carbonyl group, over the terminal acetate at the C-5 position idrblab.netmdpi.comresearchgate.netmagtech.com.cn. This reaction yielded 5-hydroxy-4-oxopentyl acetate (catathelasmol D) in 53% yield idrblab.netmdpi.comresearchgate.netmagtech.com.cn.

These findings highlight the ability of lipases to differentiate between various ester functionalities and positions within complex molecules, offering a powerful tool for the precise modification of this compound derivatives.

Table 1: Lipase-Mediated Site-Selective Transformations of Pentane-1,2,5-triol Derivatives

| Substrate | Enzyme | Reaction Type | Conditions | Product | Yield (%) | Selectivity | Reference |

| (R)-Pentane-1,2,5-triol | Candida antarctica lipase B (Novozym 435) | Site-selective acetylation | Vinyl acetate, THF, 25°C | 1,5-Diacetate (Catathelasmol E) | Quantitative | Primary alcohols (C-1, C-5) over secondary (C-2) | idrblab.netmdpi.comresearchgate.net |

| 2-Oxopentane-1,5-diyl diacetate (Catathelasmol C) | Burkholderia cepacia lipase | Site-selective deacetylation | Methanol, THF, -5°C | 5-Hydroxy-4-oxopentyl acetate (Catathelasmol D) | 53 | Acetate at C-1 (adjacent to carbonyl) over C-5 | idrblab.netmdpi.comresearchgate.netmagtech.com.cn |

Kinetic resolution (KR) is an enzymatic technique used to obtain enantiomerically pure compounds from racemic mixtures by selectively converting one enantiomer into a product, leaving the unreacted enantiomer in the starting material mdpi.commdpi.com. This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer mdpi.commdpi.com. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, allowing for up to 100% theoretical yield of a single enantiomer mdpi.commdpi.com.

While specific examples of kinetic resolution applied directly to racemic this compound were not found in the search results, the principle is widely applied to various chiral compounds, including other 5-(acyloxy) derivatives and alcohols mdpi.commdpi.comorganic-chemistry.orgresearchgate.net. For instance, lipase R from Penicillium roqueforti has been used to convert 5-hydroxy-5H-furan-2-one to acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester with high enantiomeric excess (ee) at high conversion, indicating a second-order asymmetric transformation where the unreactive enantiomer racemizes during the reaction organic-chemistry.org. Similarly, Candida antarctica lipase has been employed for the kinetic resolution of racemic acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester organic-chemistry.org. These examples demonstrate the potential of lipases to perform kinetic resolutions on molecules containing oxo- and ester functionalities within a five-membered ring or chain, suggesting that if a chiral center were introduced into this compound, similar strategies could be explored.

Chemoenzymatic Synthesis Strategies Utilizing Related Substrates

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions, leveraging the high selectivity of enzymes with the broader scope of chemical transformations. This hybrid approach is particularly valuable for synthesizing complex molecules and pharmaceutical intermediates.

A direct application of a chemoenzymatic strategy involving a related substrate is the synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for Vitamin B1 aurigeneservices.comnih.gov. While the detailed enzymatic step for 3-chloro-4-oxopentyl acetate itself was not fully elucidated in the search results, its mention in the context of continuous flow synthesis and as a key intermediate highlights the use of such oxo-esters in multi-step synthetic routes that can incorporate biocatalytic steps aurigeneservices.comnih.gov.

More broadly, chemoenzymatic syntheses have been developed for various pharmaceutical intermediates, often utilizing enzymes like ketoreductases and hydrolases for highly selective transformations mdpi.commdpi.comd-nb.infoebi.ac.uktaylorandfrancis.com. For example, the synthesis of dehydroepiandrosterone (B1670201) acetate (DHEA acetate) involved a highly regio- and stereoselective bioreduction of 5-androstene-3,17-dione using a short-chain dehydrogenase d-nb.info. This illustrates how enzymes can be integrated into synthetic pathways to achieve specific transformations that are challenging by purely chemical means. The principles demonstrated in these syntheses, such as the use of enzymes for stereoselective reduction of carbonyl groups or selective esterification/deesterification, are directly applicable to designing synthetic routes for this compound or its derivatives.

Investigations into Substrate Specificity for Enzymes (e.g., Alcohol Dehydrogenase)

Alcohol dehydrogenases (ADHs, EC 1.1.1.1) are a class of oxidoreductases that catalyze the interconversion of alcohols and aldehydes or ketones, typically utilizing NAD(P)H as a cofactor organic-chemistry.orgebi.ac.uk. These enzymes are known for their broad substrate specificity and stereoselectivity, making them valuable tools in asymmetric synthesis organic-chemistry.org.

While direct studies on this compound as a substrate for alcohol dehydrogenase were not explicitly found, its aldehyde functional group at the C-5 position makes it a plausible candidate for ADH-mediated reduction. ADHs can reduce a wide range of aliphatic and aromatic aldehydes and ketones to their corresponding alcohols organic-chemistry.org. For instance, Drosophila alcohol dehydrogenase (DADH) catalyzes the oxidation of alcohols to aldehydes/ketones and can further oxidize aldehydes to carboxylic acids ebi.ac.uk. Other ADHs, such as YjgB from Escherichia coli, exhibit broad selectivity for aldehyde derivatives.

Table 2: General Substrate Specificity of Alcohol Dehydrogenases

| Enzyme Class / Source | Typical Substrates (Reduction) | Characteristics | Reference |

| Alcohol Dehydrogenases (General) | Aldehydes, Ketones | NAD(P)H-dependent, broad substrate specificity, stereoselective | organic-chemistry.org |

| Drosophila Alcohol Dehydrogenase (DADH) | Alcohols (oxidation), Aldehydes (oxidation to carboxylic acids) | Catalyzes oxidation of alcohols to aldehydes/ketones; can further oxidize aldehydes | ebi.ac.uk |

| YjgB (Escherichia coli) | Aldehyde derivatives (aromatic/small aliphatic) | Broad selectivity, hydrophobic active site pocket, involved in industrial synthetic pathways | |

| Class III Alcohol Dehydrogenases (ADH3) | S-(hydroxymethyl)glutathione, long chain primary alcohols and aldehydes | Poor activity for ethanol; broad specificity for various alcohols and aldehydes |

Research on Advanced Applications in Chemical Synthesis

Role as a Key Intermediate in Vitamin B1 Synthesis

While 5-oxopentyl acetate (B1210297) itself is a general chemical intermediate, its structural motif is central to the synthesis of derivatives that are crucial for the production of Vitamin B1, also known as thiamine (B1217682) (PubChem CID: 1130). Specifically, compounds such as 3-chloro-4-oxopentyl acetate (PubChem CID: 13051-49-5) and 3-mercapto-4-oxopentyl acetate (PubChem CID: 12626193) are recognized as key intermediates in the convergent synthesis of thiamine hydrochloride. nih.govnih.govnewdrugapprovals.orgnih.govpharmaffiliates.com

The synthesis of thiamine involves complex pathways where intermediates like 3-chloro-4-oxopentyl acetate are prepared from precursors such as chlorinated acetyl butyrolactone. This intermediate then undergoes further transformations, including reactions with other key components, to form the complete thiamine structure. nih.gov Recent advancements in chemical synthesis have focused on developing continuous flow processes for the efficient and high-yield production of these intermediates, such as 3-chloro-4-oxopentyl acetate, demonstrating improved purity and reduced reaction times compared to traditional batch methods. nih.govnewdrugapprovals.orgnih.gov For instance, a fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate achieved a 90% isolated yield with a product purity of 96% and a total residence time of approximately 32 minutes. newdrugapprovals.org

Synthesis of Pharmaceutical Intermediates and Prodrug Structures

5-Oxopentyl acetate (PubChem CID: 18545-16-9) is directly recognized as a pharmaceutical intermediate. Its utility extends to the synthesis of various complex pharmaceutical compounds, often serving as a foundational building block. Derivatives bearing the oxopentyl acetate structure are explored for their potential in drug development. For example, 3-chloro-4-oxopentyl acetate (PubChem CID: 13051-49-5) is also identified as a valuable organic synthesis reagent and pharmaceutical intermediate. Furthermore, more complex oxopentyl derivatives have been utilized as key intermediates in the synthesis of advanced pharmaceutical agents, such as in the preparation of Argatroban monohydrate (PubChem CID: 92721), an anticoagulant.

The structural motif found in this compound and its derivatives contributes to the synthesis of various enzyme inhibitors. An example includes the synthesis of 5-(tert-Butoxy)-5-oxopentyl 5-([1,1′-biphenyl]-4-yl)-2-oxopentanoate, a compound identified as a potent and selective inhibitor of cytosolic Group IVA Phospholipase A2. This highlights how the oxopentyl acetate backbone can be modified and elaborated to create molecules with specific inhibitory activities against biological targets.

While this compound itself is not directly cited as a precursor for GCPII inhibitors or antifolates in the provided literature, the broader class of oxopentyl derivatives and related structures are commonly employed in the design and synthesis of such therapeutic agents. For instance, glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, such as 2-(Phosphonomethyl)-pentanedioic acid (PubChem CID: 10130754) and other compounds with a PubChem CID of 44410794, are crucial targets in neurological disorders and prostate cancer. Similarly, antifolates like aminopterin (B17811) (PubChem CID: 2154), P218 (PubChem CID: 66563688), and trimethoprim (B1683648) (PubChem CID: 5578) are vital in treating autoimmune diseases and malignant neoplasms. The versatility of ester and carbonyl functionalities present in this compound makes it a suitable starting material for introducing diverse chemical groups necessary for developing such enzyme inhibitors.

Prodrugs are inactive drug derivatives designed to undergo biotransformation in the body to release the active therapeutic agent, thereby overcoming pharmaceutical or pharmacokinetic challenges like low oral absorption or poor stability. The design of prodrugs often involves the strategic attachment of promoieties that are cleaved in vivo by enzymatic or chemical reactions. As an ester, this compound embodies a common structural feature (the ester linkage) frequently utilized in prodrug design. Ester-based prodrugs are often activated through hydrolysis, primarily by esterase enzymes. The chemical activation mechanisms typically involve the cleavage of the ester bond, releasing the active drug and the promoiety. While this compound is not explicitly mentioned as a prodrug itself in the provided sources, its ester functionality and the presence of a carbonyl group make it structurally analogous to promoieties or components of prodrugs that rely on ester hydrolysis for activation. The ability to modulate the chemical and enzymatic stability of prodrugs by altering the ester structure, for example, by introducing larger or branched alkyl esters, is a key aspect of prodrug design.

Catalytic Applications in Polymer and Material Science

Direct catalytic applications of this compound in polymer and material science are not extensively documented in the provided search results. However, the broader field of polymer chemistry heavily relies on catalytic methods for the design, synthesis, and modification of polymers and materials. Related compounds, such as 4-(3-oxobutyl)phenyl acetate, have been explored as material science precursors and for their incorporation into polymer chains, for instance, in the synthesis of polyurethanes, to enhance mechanical properties and thermal stability. The presence of both an ester and a ketone group in the this compound structure suggests potential for its use as a monomer or cross-linking agent in polymer synthesis, or as a building block for functional materials, although specific catalytic applications of this compound itself in this domain require further dedicated research.

Academic Research on the Synthesis of Flavor and Fragrance Compound Precursors

This compound, or compounds featuring a similar oxopentyl acetate structure, are relevant in academic research concerning the synthesis of flavor and fragrance compounds. The flavor and fragrance industry often utilizes compounds with specific functional groups, such as esters and ketones, to impart desired odor notes. While 4-oxopentyl acetate (PubChem CID: 21258) is known for its use in flavor and fragrance industries, the oxopentyl acetate backbone provides a versatile platform for synthesizing various aroma chemicals. For instance, derivatives like methyl 11-((5-methoxy-3-methyl-5-oxopentyl)oxy)undecanoate have been identified as organic compounds possessing fragrance properties. Academic research in this area often focuses on developing efficient synthetic routes for these precursors, including continuous flow chemistry techniques, to produce a wide range of odorants with diverse olfactory profiles. The ability to precisely control the synthesis of such compounds is critical for achieving specific sensory characteristics required in perfumery and food applications.

Environmental Chemistry and Sustainability Research

Research into the Biodegradability of Ester Compounds

The biodegradability of ester compounds is a critical aspect of their environmental profile. Esters are generally considered susceptible to microbial degradation due to the presence of hydrolyzable ester bonds. Microorganisms in various environments, from soil to compost, produce enzymes like esterases and lipases that can catalyze the breakdown of these compounds. researchgate.net The initial step in the biodegradation of many esters is the enzymatic hydrolysis of the ester bond, which cleaves the molecule into an alcohol and a carboxylic acid. chemsrc.com

Research into aliphatic-aromatic copolyesters, which contain ester linkages, has shown that they are biodegradable, with thermophilic actinomycetes isolated from compost playing a significant role in their degradation. nih.gov Strains of Thermomonospora fusca, for example, have demonstrated high degradation rates for these copolyesters. nih.gov The biodegradability of such polymers is often evaluated using clear-zone tests, where microbial colonies that secrete ester-cleaving enzymes create a visible halo on a medium containing the polyester. biorxiv.org

Studies have shown a marked difference in the biodegradation potential between terrestrial and marine environments, with terrestrial ecosystems exhibiting substantially higher activity. biorxiv.org The structure of the ester itself also plays a role. For instance, in studies on aliphatic-aromatic copolyesters, polymers with a higher proportion of aliphatic components tend to show enhanced biodegradability. nih.gov The degradation of these plastics is primarily caused by the breaking of ester bonds near the aliphatic sections of the polymer chain. researchgate.net For a compound like 5-oxopentyl acetate (B1210297), its simple aliphatic structure suggests a likely susceptibility to microbial degradation.

| Polyester Type | Biodegradability Ranking | Key Degrading Microorganisms |

|---|---|---|

| Polycaprolactone (PCL) | High | Various bacteria and fungi |

| Poly(butylene succinate) (PBS) | Moderate-High | Acidovorax delafieldii, Thermophilic actinomycetes |

| Poly(lactic acid) (PLA) | Moderate | Specific microbial consortia, often at elevated temperatures |

| Poly(butylene adipate-co-terephthalate) (PBAT) | Moderate | Thermomonospora fusca, Stenotrophomonas sp. |

Green Chemistry Approaches for Sustainable Synthesis of 5-Oxopentyl Acetate and Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of acetate esters, including potentially this compound and its derivatives, enzymatic and biocatalytic methods are prominent green alternatives to traditional chemical synthesis.

Enzymatic synthesis of flavor esters like isoamyl acetate has been extensively studied as a model for green esterification. researchgate.netresearchgate.net Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are frequently used as catalysts. researchgate.net These enzymatic reactions offer several advantages:

High Specificity: Enzymes can selectively catalyze the desired reaction, minimizing byproducts.

Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and pressure, reducing energy consumption.

Reduced Waste: The high selectivity leads to higher yields and less chemical waste.

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources.

Research has focused on optimizing these enzymatic processes. Key parameters investigated include the choice of acyl donor (e.g., using acetic anhydride (B1165640) instead of acetic acid to increase yields), the molar ratio of alcohol to acid, enzyme loading, and the use of solvent-free systems. researchgate.net Solvent-free systems are particularly attractive from a green chemistry perspective as they eliminate the environmental and health issues associated with organic solvents. researchgate.net

Another green approach involves the use of novel, sustainable catalysts. For example, ball-milled seashells, a natural source of calcium carbonate, have been successfully used as a heterogeneous catalyst for the synthesis of isoamyl acetate. whiterose.ac.uk This method avoids the use of corrosive acids and toxic solvents, offering a high-yield, environmentally benign pathway. whiterose.ac.uk Patents also describe the enzymatic synthesis of acetoacetate (B1235776) esters using various lipases and esterases in non-aqueous solvents, a technique that could be adapted for ketone-containing esters like this compound. google.comgoogle.com

| Green Synthesis Approach | Catalyst/Method | Key Advantages | Example Application |

|---|---|---|---|

| Enzymatic Esterification | Immobilized Lipases (e.g., CALB) | High selectivity, mild conditions, reduced waste | Synthesis of isoamyl acetate |

| Solvent-Free Synthesis | Enzymatic catalysis without organic solvents | Eliminates solvent waste and toxicity | Production of various flavor esters |

| Heterogeneous Biocatalysis | Ball-milled seashells (CaCO₃) | Inexpensive, natural, reusable catalyst; avoids corrosive acids | Synthesis of isoamyl acetate |

| Enzymatic Transesterification | Lipases or Esterases in non-aqueous media | Efficient synthesis of specialized esters | Synthesis of acetoacetate esters |

Environmental Fate and Transformation Studies of Related Compounds in Terrestrial Systems

The environmental fate of a chemical compound describes its transport and transformation in the environment. For compounds related to this compound, such as other acetate esters, their fate in terrestrial systems is governed by a combination of biotic and abiotic processes.

When released into soil, organic compounds are subject to several processes, including retention, transformation, and transport. researchgate.net Biotransformation by soil microorganisms is a primary degradation pathway. researchgate.net Studies on forest soils have shown that acetate can be readily formed from the anaerobic degradation of endogenous organic matter. nih.gov This acetate, however, is rapidly consumed under aerobic conditions, indicating that soil microbes can efficiently metabolize simple acetate compounds. nih.gov This suggests that the acetate moiety of this compound would likely be readily biodegraded in a soil environment.

Soil Properties: pH, organic matter content, texture, and moisture levels can all affect microbial activity and the chemical stability of a compound. unl.edumdpi.com

Climatic Conditions: Temperature is a critical factor, with warmer conditions generally accelerating both microbial degradation and abiotic chemical reactions. unl.edu

Microbial Communities: The presence and diversity of microorganisms capable of degrading the specific compound are essential for biotic transformation. researchgate.net

Abiotic degradation pathways can also be significant. While many esters are relatively stable to hydrolysis at neutral pH, this process can be accelerated under acidic or alkaline conditions. Photolysis (degradation by sunlight) can also contribute to the breakdown of some organic molecules, though its importance in soil is limited to the very top surface layer. The complex interactions between the compound and soil components, such as binding to humic substances, can lead to the formation of bound residues, which reduces the compound's mobility and bioavailability. researchgate.net

| Environmental Process | Description | Influencing Factors |

|---|---|---|

| Biotransformation (Biodegradation) | Breakdown of the compound by soil microorganisms (bacteria, fungi). | Microbial population, temperature, moisture, oxygen availability, soil pH. |

| Abiotic Transformation | Chemical breakdown through processes like hydrolysis or photolysis. | Soil pH, sunlight exposure (surface only), presence of reactive minerals. |

| Sorption/Binding | Adhesion of the compound to soil organic matter and clay particles. | Soil organic matter content, clay content, chemical structure of the compound. |

| Leaching/Transport | Movement of the compound through the soil profile with water. | Water solubility of the compound, soil porosity, rainfall/irrigation rates. |

Q & A

Basic Research Question

- Methodological Answer :

Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and rigorous monitoring via techniques like thin-layer chromatography (TLC) or gas chromatography (GC). For example, using acetic anhydride as an acetylating agent under controlled anhydrous conditions can reduce ester hydrolysis. Characterization via H NMR and IR spectroscopy ensures purity, while GC-MS identifies side products. Reproducibility is critical; detailed protocols should follow guidelines for experimental documentation .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Basic Research Question

- Methodological Answer :

Combine H/C NMR to confirm ester and ketone functional groups, IR for carbonyl stretching frequencies (~1740 cm for acetate, ~1710 cm for ketone), and GC-MS for molecular weight verification. For ambiguous peaks (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or high-resolution MS. Cross-validate results with synthetic standards and reference spectral databases. Document uncertainties in supplementary materials .

How do pH and temperature influence the stability of this compound in aqueous versus non-aqueous systems, and what experimental designs can quantify degradation kinetics?

Advanced Research Question

- Methodological Answer :

Conduct accelerated stability studies under varied pH (3–9) and temperatures (25–60°C). Use HPLC or UV-Vis spectroscopy to monitor degradation over time. Apply kinetic models (e.g., first-order decay) to calculate half-life. Control for solvent polarity and ionic strength, and validate findings with Arrhenius plots. Compare results to analogous esters to identify structural vulnerabilities .

What analytical challenges arise when distinguishing this compound from structurally similar esters, and how can hyphenated techniques resolve these?

Advanced Research Question

- Methodological Answer :

Structural isomers (e.g., 4-oxopentyl acetate) may co-elute in GC. Use GC×GC-MS for enhanced separation or LC-MS/MS with collision-induced dissociation (CID) to differentiate fragment patterns. Computational tools (e.g., molecular docking or DFT calculations) can predict retention indices and spectral features. Validate with synthetic standards and statistical analysis (e.g., PCA) .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across literature sources?

Advanced Research Question

- Methodological Answer :

Systematically replicate measurement conditions (solvent purity, temperature, method of determination). Compare experimental data using standardized protocols (e.g., shake-flask method for logP). Perform meta-analyses to identify outliers and assess methodological biases. Publish raw datasets and uncertainty ranges to facilitate reproducibility .

What computational strategies (e.g., DFT, MD simulations) are suitable for predicting the reactivity of this compound in catalytic or biological systems?

Advanced Research Question

- Methodological Answer :

Use density functional theory (DFT) to calculate reaction pathways for nucleophilic attacks (e.g., hydrolysis) and molecular dynamics (MD) to model solvent interactions. Validate with experimental kinetic data. Software like Gaussian or GROMACS, parameterized for organic esters, can predict transition states and binding affinities. Cross-reference with crystallographic data if available .

How can researchers identify and quantify degradation products of this compound under oxidative or hydrolytic conditions?

Advanced Research Question

- Methodological Answer :

Expose the compound to HO (oxidative) or acidic/basic media (hydrolytic). Analyze via LC-QTOF-MS for accurate mass identification. Use isotopic labeling (O) to trace reaction mechanisms. Compare fragmentation patterns with spectral libraries (e.g., NIST). Statistical tools like MZmine can deconvolute complex chromatograms .

What experimental approaches elucidate the role of this compound in multicomponent reaction systems, particularly in tandem catalysis?

Advanced Research Question

- Methodological Answer :

Design kinetic profiling experiments using in situ IR or Raman spectroscopy to monitor intermediate formation. Employ catalyst screening (e.g., Lewis acids, enzymes) under inert atmospheres. Use C-labeled substrates to track carbon flow. Mechanistic proposals should integrate isotopic tracing and computational modeling .

How can researchers mitigate interference from this compound in environmental matrices during trace analysis, and what validation protocols ensure accuracy?

Advanced Research Question

- Methodological Answer :

Develop solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods tailored to ester polarity. Use matrix-matched calibration and internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate via spike-recovery tests (70–120% acceptable range) and inter-laboratory comparisons. Document limits of detection (LOD) and quantification (LOQ) .

What strategies improve the reproducibility of catalytic studies involving this compound, particularly when scaling reactions from batch to flow systems?

Advanced Research Question

- Methodological Answer :

Standardize catalyst activation protocols (e.g., calcination temperature, reduction time) and reactor geometry (residence time distribution in flow systems). Use process analytical technology (PAT) for real-time monitoring. Publish detailed metadata (e.g., catalyst lot numbers, solvent water content) and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.